CCT3833 -

CCT3833

Catalog Number: EVT-1534500
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
Classification

CCT3833 is classified as:

  • Type: Small molecule inhibitor
  • Target: Pan-RAF kinases (A-Raf, B-Raf, C-Raf) and SRC family kinases
  • Therapeutic Area: Oncology
Synthesis Analysis

CCT3833 was synthesized using a multi-step chemical process that involves the formation of key intermediates through various organic reactions. The synthesis typically starts with readily available precursors that undergo transformations such as coupling reactions and cyclization to form the core structure of CCT3833.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with specific aromatic compounds that serve as the backbone.
  2. Key Reactions:
    • Coupling Reactions: These are essential for forming the desired linkages between different molecular fragments.
    • Cyclization: This step is critical for developing the cyclic structures that contribute to the compound's biological activity.
  3. Purification Techniques: After synthesis, CCT3833 is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

CCT3833 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties.

Structure and Data

  • Molecular Formula: The exact molecular formula details are often proprietary but consist of multiple rings and functional groups typical of kinase inhibitors.
  • Structural Features: The compound includes a pyridopyrazinone moiety, which plays a pivotal role in its binding affinity to target kinases.
  • Conformation: Docking studies suggest that CCT3833 binds in a type II manner to the inactive 'DFG-out' conformation of BRAF, indicating its potential effectiveness against resistant cancer types .
Chemical Reactions Analysis

CCT3833 undergoes various chemical reactions that facilitate its interaction with target proteins.

Reactions and Technical Details

  1. Inhibition Mechanism: CCT3833 inhibits RAF and SRC by binding to their active sites, preventing substrate phosphorylation.
  2. Kinase Selectivity: In selectivity screens, CCT3833 shows minimal activity against other kinases except for specific SRC family kinases, indicating a focused inhibition profile that reduces off-target effects .
  3. Biological Assays: In vitro assays demonstrate that CCT3833 effectively inhibits cell proliferation in KRAS-mutant cancer cell lines by blocking downstream signaling pathways .
Mechanism of Action

The mechanism of action for CCT3833 involves the inhibition of critical signaling pathways that promote cancer cell survival and proliferation.

Process and Data

  1. Dual Inhibition: By targeting both RAF and SRC kinases, CCT3833 disrupts multiple signaling cascades involved in tumor growth.
  2. Downstream Effects: Inhibition leads to reduced phosphorylation of extracellular signal-regulated kinase (ERK) and SRC family kinases (SFK), effectively blocking cell cycle progression and inducing apoptosis in cancer cells .
  3. Clinical Implications: Early-phase clinical trials have shown promising results in prolonging progression-free survival among patients with KRAS-mutant tumors .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CCT3833 is essential for its development as a therapeutic agent.

Physical Properties

  • Solubility: CCT3833 is designed to be orally bioavailable, suggesting it has favorable solubility characteristics in physiological conditions.
  • Stability: The compound exhibits stability under various conditions relevant to drug formulation processes.

Chemical Properties

  • pKa Values: Specific pKa values would indicate the ionization state at physiological pH, affecting absorption and distribution.
  • Molecular Weight: The molecular weight is crucial for determining dosage forms and pharmacokinetics.
Applications

CCT3833 has significant potential applications in oncology due to its unique mechanism of action.

Scientific Uses

  1. Cancer Treatment: Primarily investigated for treating KRAS-mutant pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers.
  2. Clinical Trials: Currently undergoing clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with solid tumors .
  3. Research Tool: As a dual inhibitor of RAF and SRC pathways, CCT3833 serves as an important tool for researchers studying signaling pathways involved in cancer progression.

Properties

Product Name

CCT3833

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

BAL3833; BAL-3833; BAL 3833; CCT3833; CCT-3833; CCT 3833.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.